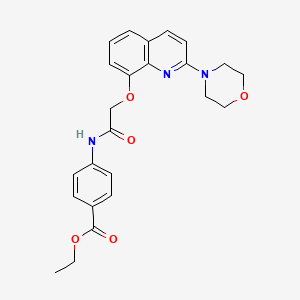

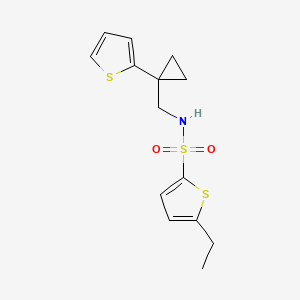

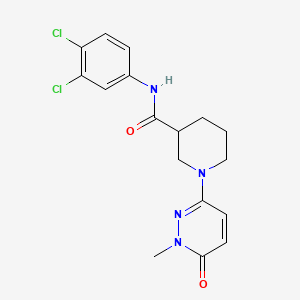

![molecular formula C19H13N3O3 B2566497 (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313954-08-4](/img/structure/B2566497.png)

(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy might be used .科学的研究の応用

Synthesis and Derivative Formation

Domino Synthesis and Multicomponent Reactions

The synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, which are structurally related to "(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide," showcases an efficient one-pot domino synthesis approach. This method leverages acid-induced conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, followed by an intramolecular O-trapping rearrangement, yielding up to 92% efficiency. Such methodologies underscore the potential for generating diverse and complex chromene derivatives that may have applications across various fields of research, including drug discovery and material sciences (Gyuris et al., 2011).

Eco-friendly Synthesis Approaches

The development of new 2-imino-2H-chromene-3-carboxamides through Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate highlights an eco-friendly synthesis route. This approach not only emphasizes the importance of green chemistry principles in the synthesis of chromene derivatives but also presents a scalable and environmentally benign method for producing compounds with potential biological and materials applications (Proença & Costa, 2008).

Potential Applications

Cytotoxic Agents

Research into 2-imino-2H-chromene-3(N-aryl)carboxamides has revealed their potential as cytotoxic agents against various human cancer cell lines. This suggests that derivatives of "this compound" could be explored further for their anticancer properties, potentially leading to new therapeutic agents (Gill, Kumari, & Bariwal, 2016).

Antimicrobial Activity

The synthesis of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and their subsequent evaluation for antimicrobial activity highlight the potential of chromene derivatives as antimicrobial agents. Some of these compounds have shown effectiveness against various microbial strains, pointing to the possibility of their application in developing new antimicrobial drugs or preservatives (Ukhov et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-acetyl-2-(3-cyanophenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c1-12(23)21-18(24)16-10-14-6-2-3-8-17(14)25-19(16)22-15-7-4-5-13(9-15)11-20/h2-10H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKYWXDJLBECBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

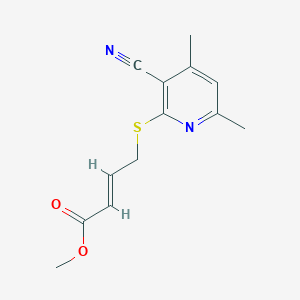

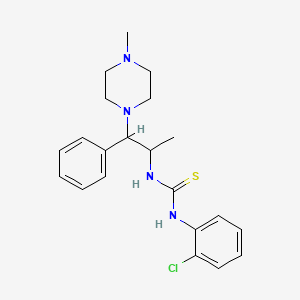

![N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2566416.png)

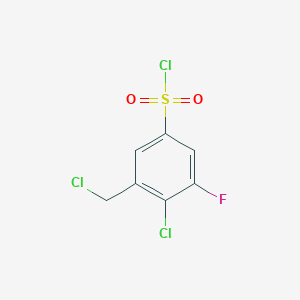

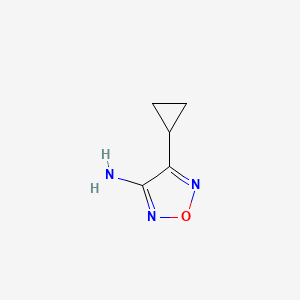

![3,4-difluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2566421.png)

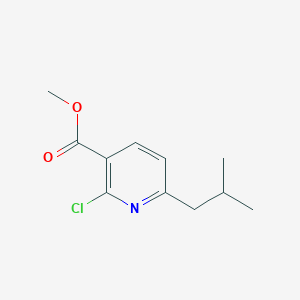

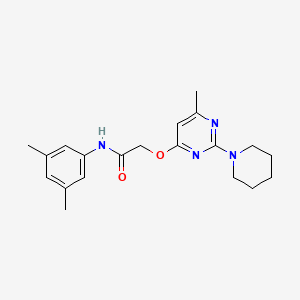

![[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2566424.png)

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2566428.png)